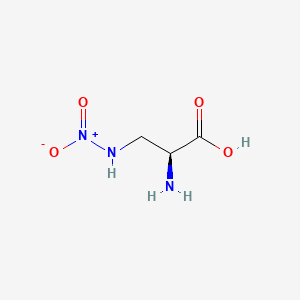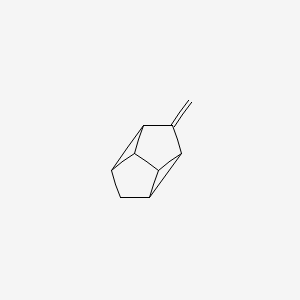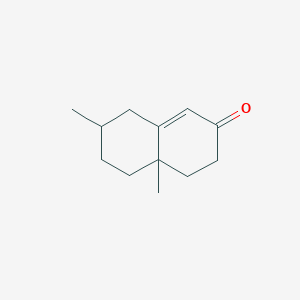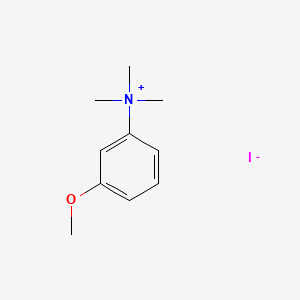
(m-Methoxyphenyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(m-Methoxyphenyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C10H16INO. It is known for its applications in various fields of chemistry and biology due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (m-Methoxyphenyl)trimethylammonium iodide typically involves the reaction of m-methoxyaniline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then quaternized to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (m-Methoxyphenyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
(m-Methoxyphenyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound is utilized in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (m-Methoxyphenyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- Trimethylphenylammonium iodide
- Ferrocenylmethyltrimethylammonium iodide
- N,N-Pentamethylenebis(trimethylammonium iodide)
Comparison: (m-Methoxyphenyl)trimethylammonium iodide is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and solubility characteristics, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
53290-32-7 |
|---|---|
Fórmula molecular |
C10H16INO |
Peso molecular |
293.14 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H16NO.HI/c1-11(2,3)9-6-5-7-10(8-9)12-4;/h5-8H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DHNCPYWDFJRPSJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC(=CC=C1)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


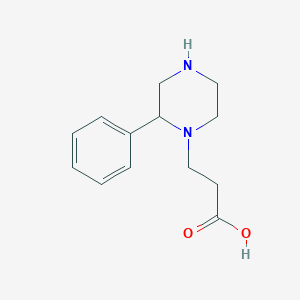
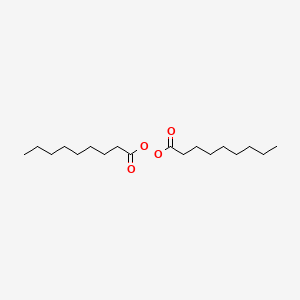
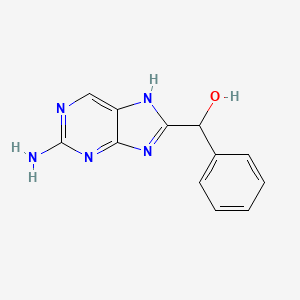
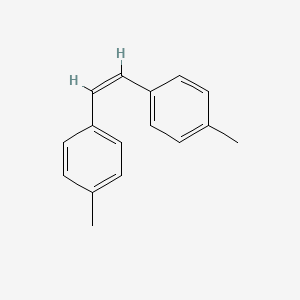
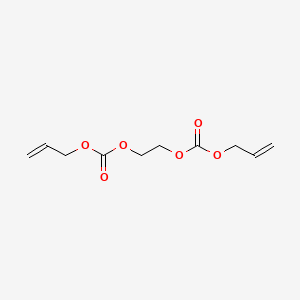
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
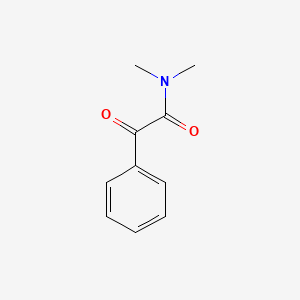

![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
